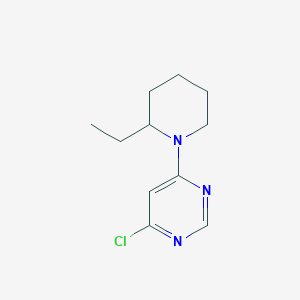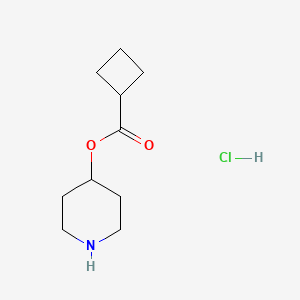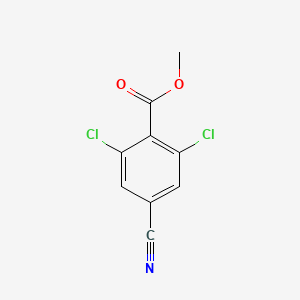
Methyl 2,6-dichloro-4-cyanobenzoate
概要
説明
“Methyl 2,6-dichloro-4-cyanobenzoate” is a chemical compound with the CAS Number: 409127-32-8 . It is a white to off-white solid and is used for research purposes .
Synthesis Analysis
The synthesis of “Methyl 2,6-dichloro-4-cyanobenzoate” can be achieved from methyl 4-carbamoyl-2,6-dichlorobenzoate . The specific synthesis process involves the addition of trifluoro-acetic anhydride to a solution of methyl 4-carbamoyl-2,6-dichlorobenzoate in pyridine at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour .Molecular Structure Analysis
The molecular formula of “Methyl 2,6-dichloro-4-cyanobenzoate” is C9H5Cl2NO2 . It has a molecular weight of 230.05 .Physical And Chemical Properties Analysis
“Methyl 2,6-dichloro-4-cyanobenzoate” is a white to off-white solid . It has a predicted boiling point of 319.6±42.0 °C and a density of 1.45 . It should be stored in a sealed container in a dry room temperature environment .科学的研究の応用
Crystal Structure and Chemical Analysis Methyl 2,6-dichloro-4-cyanobenzoate's applications in scientific research are extensive, involving various fields such as material science, chemistry, and environmental studies. For instance, the study by Sharfalddin et al. (2020) focuses on the crystal structure of methyl 4-hydroxybenzoate, a related compound, providing insights into its intermolecular interactions and chemical properties. The paper emphasizes the importance of understanding molecular structures for pharmaceutical applications and further validates its findings through computational calculations, highlighting the compound's potential in material science and chemistry research (Sharfalddin et al., 2020).
Ferroelectricity and Antiferroelectricity in Molecular Chains The research by Horiuchi et al. (2012) explores the bistability and electrical switchability of chains of amphoteric molecules, including derivatives of imidazole, which share structural similarities with methyl 2,6-dichloro-4-cyanobenzoate. The study is significant for its implications in the development of lead- and rare-metal-free ferroelectric devices, demonstrating the compound's utility in advanced material sciences and engineering (Horiuchi et al., 2012).
Environmental Studies and Water Treatment Kosaka et al. (2017) investigated the formation of halobenzoquinones, a group of disinfection byproducts, from aromatic compounds after chlorination, including the formation of 2,6-dichloro-1,4-benzoquinone from compounds like methyl 2,6-dichloro-4-cyanobenzoate. This study is crucial for understanding the environmental impact of such compounds, particularly in water treatment and the formation of byproducts (Kosaka et al., 2017).
Cancer Research and Treatment In the field of medicine, particularly in cancer research, the study by Iacopetta et al. (2020) reports the synthesis and anti-tumor properties of new gold and silver carbene complexes involving derivatives of 4,5-dichloro-imidazole, structurally related to methyl 2,6-dichloro-4-cyanobenzoate. The study provides valuable insights into the development of multi-targeted anti-cancer therapies, showcasing the potential of such compounds in medicinal chemistry (Iacopetta et al., 2020).
Safety And Hazards
“Methyl 2,6-dichloro-4-cyanobenzoate” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
methyl 2,6-dichloro-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGSLCVSCBZCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694882 | |
| Record name | Methyl 2,6-dichloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dichloro-4-cyanobenzoate | |
CAS RN |
409127-32-8 | |
| Record name | Methyl 2,6-dichloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

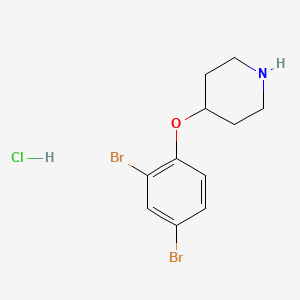
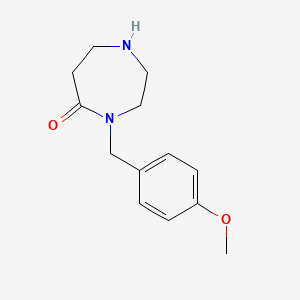
![4-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394780.png)
![4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394783.png)
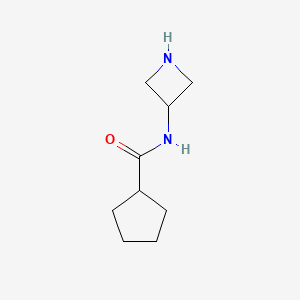
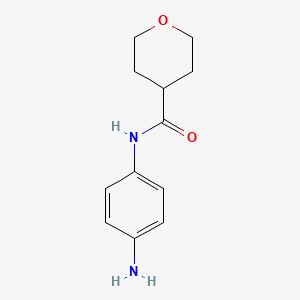
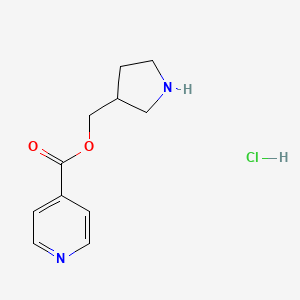
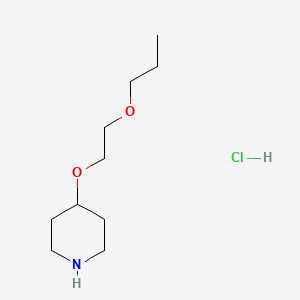
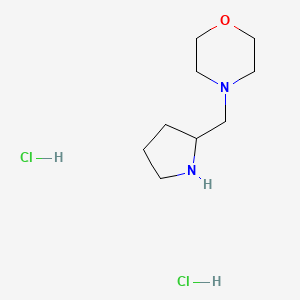
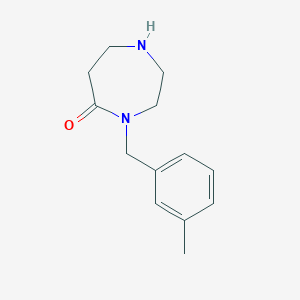
![4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394792.png)
![4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394794.png)
